N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Description
N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C25H20F2N4O2S and its molecular weight is 478.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Research on thiosemicarbazide derivatives and their conversion into imidazole, oxadiazole, and thiadiazole ring systems indicates a methodological framework for synthesizing complex molecules that could include N-benzyl-3-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide. These processes often target compounds with potential antimicrobial properties (Elmagd et al., 2017).
Anticancer Potential
Studies have also explored the synthesis of thiadiazole and imidazole derivatives for their anticancer properties. For example, N-substituted imidazolylbenzamides have been synthesized and evaluated for their selectivity as class III agents in cardiac electrophysiology, suggesting potential for the development of targeted cancer therapies (Morgan et al., 1990). Additionally, microwave-assisted synthesis of benzamide derivatives containing thiadiazole scaffolds has shown promising anticancer activity, highlighting the therapeutic potential of structurally similar compounds (Tiwari et al., 2017).
Antimicrobial and Anti-inflammatory Properties
Compounds within the same chemical family as N-benzyl-3-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide have been synthesized and tested for their antimicrobial and anti-inflammatory activities. This includes the creation of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides, which have shown effectiveness against various microbial strains and in reducing inflammation (Sondhi et al., 2006).
Corrosion Inhibition
In the realm of material science, benzothiazole derivatives have been investigated for their corrosion inhibiting effects, providing a non-biological application that could be relevant for N-benzyl-3-(2-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide in protecting metals against corrosion in acidic environments (Hu et al., 2016).
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-9-10-21(27)22(14-19)30-23(32)16-34-25-28-11-12-31(25)20-8-4-7-18(13-20)24(33)29-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWHPSZFYFJTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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